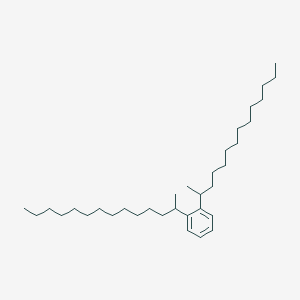

1,2-Di(tetradecan-2-yl)benzene

Beschreibung

1,2-Di(tetradecan-2-yl)benzene is a substituted benzene derivative featuring two tetradecan-2-yl (branched C14H29) alkyl groups attached to the benzene ring at the 1- and 2-positions. This compound belongs to the family of dialkylbenzenes, which are studied for their structural and electronic properties in materials science, organic chemistry, and surface chemistry.

Eigenschaften

CAS-Nummer |

90774-18-8 |

|---|---|

Molekularformel |

C34H62 |

Molekulargewicht |

470.9 g/mol |

IUPAC-Name |

1,2-di(tetradecan-2-yl)benzene |

InChI |

InChI=1S/C34H62/c1-5-7-9-11-13-15-17-19-21-23-27-31(3)33-29-25-26-30-34(33)32(4)28-24-22-20-18-16-14-12-10-8-6-2/h25-26,29-32H,5-24,27-28H2,1-4H3 |

InChI-Schlüssel |

FPTTWIBJOSSMJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC(C)C1=CC=CC=C1C(C)CCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(tetradecan-2-yl)benzene typically involves the alkylation of benzene with tetradecanyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Benzene+2Tetradecanyl halideAlCl31,2-Di(tetradecan-2-yl)benzene

Industrial Production Methods

On an industrial scale, the production of 1,2-Di(tetradecan-2-yl)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Di(tetradecan-2-yl)benzene can undergo various chemical reactions, including:

Oxidation: The alkyl side chains can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Bromine (Br2) in the presence of a Lewis acid.

Major Products Formed

Oxidation: Formation of benzoic acids.

Reduction: Formation of alkanes.

Substitution: Formation of brominated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Di(tetradecan-2-yl)benzene has several applications in scientific research, including:

Chemistry: Used as a model compound for studying the effects of long alkyl chains on the reactivity of benzene derivatives.

Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Di(tetradecan-2-yl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1,2-Di(tetradecan-2-yl)benzene with structurally related benzene derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

1,2-Di-tert-butylbenzene ()

- Structure : Contains two tert-butyl (branched C4H9) groups at the 1,2-positions.

- Molecular Formula : C14H22 (molecular weight: 190.33 g/mol).

- Key Differences: Substituent Size: The tert-butyl groups are significantly smaller and more rigid than tetradecan-2-yl chains, leading to lower steric hindrance and higher crystallinity. Solubility: tert-Butyl derivatives are generally more soluble in nonpolar solvents compared to long-chain alkyl analogs due to reduced van der Waals interactions. Thermal Stability: Shorter alkyl chains like tert-butyl may exhibit higher thermal stability than long-chain derivatives, which can undergo decomposition or isomerization at elevated temperatures.

1,2-Di(silyl)benzene Derivatives ()

- Structure : Benzene substituted with silyl groups (e.g., SiR3) at the 1,2-positions.

- Electronic Properties : Silyl groups are electron-donating, altering the benzene ring’s electron density and reactivity. In contrast, long alkyl chains (tetradecan-2-yl) are weakly electron-donating via inductive effects.

- Applications : Silyl derivatives are used in polymer chemistry and catalysis, whereas long-chain alkylbenzenes may serve as lubricants or surfactants.

Bis(halobenzamide)benzene Derivatives ()

- Structure : Benzene with functionalized substituents (e.g., bromobenzamide groups).

- Reactivity: Halogenated or amide-functionalized derivatives participate in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-polar alkylbenzenes.

- Fluorescence : Bromobenzamide derivatives exhibit fluorescence properties, which are absent in alkyl-substituted benzenes.

Bibenzyl and Diphenylbutane Derivatives (Evidences 14, 17)

- Structure : Ethane or butane backbones with phenyl substituents (e.g., 2,3-Dimethyl-2,3-diphenylbutane).

- Steric Effects : These compounds exhibit significant steric hindrance due to multiple phenyl groups, similar to 1,2-dialkylbenzenes. However, their rigid, planar aromatic systems contrast with the conformational flexibility of long alkyl chains.

Key Data and Trends

Mechanistic and Reactivity Insights

- Surface Interactions: Studies on benzene derivatives adsorbed on platinum surfaces (Evidences 2, 6–8, 10) reveal that alkyl substituents influence adsorption geometry and electronic interactions. Long-chain alkylbenzenes like 1,2-Di(tetradecan-2-yl)benzene may form disordered monolayers due to chain flexibility, whereas rigid substituents (e.g., tert-butyl) adopt ordered configurations .

- Electron-Stimulated Desorption (ESD) : Alkylbenzenes exhibit lower ESD yields compared to halogenated or aromatic derivatives due to weaker dipole-dipole interactions and reduced charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.